molecular formula C12H11I3N2NaO4+ B1260027 Metrizoate sodium CAS No. 7225-61-8

Metrizoate sodium

Cat. No. B1260027
CAS RN: 7225-61-8
M. Wt: 650.93 g/mol
InChI Key: UKIYDXCFKFLIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A diagnostic radiopaque that usually occurs as the sodium salt.

Scientific Research Applications

Angiocardiography

Metrizoate sodium has been utilized as a contrast medium in angiocardiography. Pattinson (1962) found that Sodium metrizoate 75 per cent, a water-soluble contrast medium, exhibited low toxicity, comparable to Hypaque 85%, and provided clear, stable solutions at room temperature. Its high iodine content and low viscosity were advantageous, especially when using small catheters, resulting in high-quality angiocardiograms (Pattinson, 1962).

Cardiac Function Research

Studies on the effects of contrast media on cardiac function during coronary arteriography included metrizoate sodium. Trägårdh, Almén, and Lynch (1975) observed that the addition of calcium ions to ionic and non-ionic media, including metrizoate, reduced adverse effects on cardiac functions. This research provided insights into the myocardial impacts of contrast media and the potential amelioration through calcium ions (Trägårdh et al., 1975).

Platelet Isolation Methodology

Ganguly and Sonnichsen (1973) introduced a method for isolating blood platelets using sodium metrizoate. Their method, based on density gradient separation with sodium metrizoate as a cushion, was aimed at preserving the integrity of platelets for in vitro studies, marking a significant advancement in platelet research (Ganguly & Sonnichsen, 1973).

Chemical Reactivity and Optical Properties

Kandemirli, Yilmazer, Saracoglu, and Kandemirli (2020) conducted a theoretical B3LYP study of the contrast agent metrizoate, including its chemical reactivity properties and optical characteristics. This study provided a comprehensive understanding of metrizoate's reactivity and potential applications in drug preparation (Kandemirli et al., 2020).

Excretion Studies

Dawson, McChesney, and Teller (1968) investigated the excretion of metrizoate in humans. They provided detailed insights into the pharmacokinetics of metrizoate, contributing to a better understanding of its behavior in the human body (Dawson et al., 1968).

properties

CAS RN

7225-61-8

Product Name

Metrizoate sodium

Molecular Formula

C12H11I3N2NaO4+

Molecular Weight

650.93 g/mol

IUPAC Name

sodium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate

InChI

InChI=1S/C12H11I3N2O4.Na/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;/h1-3H3,(H,16,18)(H,20,21);/q;+1/p-1

InChI Key

UKIYDXCFKFLIMU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Na+]

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I.[Na+]

synonyms

Benzoic acid, 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodo-
Isopaque
Metrizoate
Metrizoate Sodium
Metrizoic Acid
Triosil

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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